KDS2010
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KDS2010 is a potent, highly selective, and reversible MAO-B inhibitor which shows 12,500-fold selectivity over MAO-A. KDS2010 overcomes the disadvantages of the irreversible MAO-B inhibitor and significantly attenuates increased astrocytic GABA levels and astrogliosis, thereby enhancing synaptic transmission, and rescuing learning and memory impairments in APP/PS1 mice.
Aplicaciones Científicas De Investigación
Therapeutic Potential in Parkinson's Disease
KDS2010, a novel Monoamine oxidase-B (MAO-B) inhibitor, demonstrates significant potential as a therapeutic candidate for Parkinson’s disease (PD). Studies indicate that KDS2010, being potent, selective, and reversible, shows superior effectiveness compared to existing irreversible MAO-B inhibitors. In animal models of PD, including the MPTP mouse model and 6-hydroxydopamine-induced models, KDS2010 exhibited substantial neuroprotective and anti-neuroinflammatory effects, leading to alleviation of parkinsonism. Notably, it showed high bioavailability and blood-brain barrier permeability, along with minimal toxicity in non-human primates, positioning it as a promising next-generation treatment for PD (Nam et al., 2020).
Role in Alzheimer’s Disease
KDS2010 has emerged as a potential therapeutic agent for Alzheimer's disease (AD). The reversible MAO-B inhibition by KDS2010 helps in reducing aberrant γ-aminobutyric acid (GABA) production in reactive astrocytes, a known factor in AD pathology. Long-term treatment with KDS2010 does not induce compensatory genetic mechanisms, thereby effectively attenuating increased astrocytic GABA levels and rescuing learning and memory impairments in AD animal models. This contrasts with the limited long-term benefits of irreversible MAO-B inhibitors like selegiline in AD treatment, highlighting KDS2010's potential as an effective, long-lasting therapeutic option for AD (Park et al., 2019).
Toxicology and Pharmacokinetics
Toxicological studies of KDS2010 in animal models have identified its no-observed-adverse-effect levels, providing important insights into its safety profile. In rats, repeated oral administration of KDS2010 at varying doses resulted in notable effects on body weight, food consumption, and histological alterations in the kidney and testes at higher doses. These findings are essential for understanding the drug's safety and determining appropriate dosages for further clinical development (Kim et al., 2020).
Propiedades
Número CAS |
1894207-44-3 |
---|---|
Nombre del producto |
KDS2010 |
Fórmula molecular |
C18H21F3N2O4S |
Peso molecular |
418.43 |
Nombre IUPAC |
(S)-2-(((4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)amino)propanamide Mesylate |
InChI |
InChI=1S/C17H17F3N2O.CH4O3S/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20;1-5(2,3)4/h2-9,11,22H,10H2,1H3,(H2,21,23);1H3,(H,2,3,4)/t11-;/m0./s1 |
Clave InChI |
AXIUZWFYRNNIFL-MERQFXBCSA-N |
SMILES |
C[C@H](NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)C(N)=O.OS(=O)(C)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KDS-2010; KDS 2010; KDS2010 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.